4-methylpiperazine-1-sulfonyl Chloride
Overview
Description
4-Methylpiperazine-1-sulfonyl chloride is an organic compound with the molecular formula C5H11ClN2O2S. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its utility in various chemical reactions and its role as an intermediate in the synthesis of pharmaceuticals and other organic compounds .
Preparation Methods
The synthesis of 4-methylpiperazine-1-sulfonyl chloride typically involves the reaction of 4-methylpiperazine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
Reaction with Chlorosulfonic Acid: 4-Methylpiperazine is reacted with chlorosulfonic acid to produce this compound.
Chemical Reactions Analysis
4-Methylpiperazine-1-sulfonyl chloride undergoes various chemical reactions, including:
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Substitution Reactions: : The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols. These reactions typically result in the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Common Reagents: Amines, alcohols, thiols.
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Oxidation and Reduction Reactions: : While the sulfonyl chloride group itself is not typically involved in oxidation or reduction reactions, the piperazine ring can undergo such transformations under appropriate conditions.
Common Reagents: Oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride.
Major Products: Depending on the specific conditions, the products can vary widely.
Scientific Research Applications
4-Methylpiperazine-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine: The compound is used in the development of drugs, particularly those targeting the central nervous system.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methylpiperazine-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group can react with nucleophiles to form sulfonamide, sulfonate ester, and sulfonothioate derivatives. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl group, which makes the carbon atom of the sulfonyl chloride highly electrophilic .
Comparison with Similar Compounds
4-Methylpiperazine-1-sulfonyl chloride can be compared with other sulfonyl chlorides and piperazine derivatives:
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Similar Compounds
Piperazine-1-sulfonyl chloride: Lacks the methyl group at the 4-position, which can affect its reactivity and the properties of its derivatives.
4-Methylpiperazine-1-sulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride group, resulting in different reactivity and applications.
N-Methylpiperazine: Lacks the sulfonyl chloride group, making it less reactive in sulfonylation reactions.
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Uniqueness: : The presence of both the piperazine ring and the sulfonyl chloride group in this compound makes it a versatile intermediate in organic synthesis. Its unique structure allows for the formation of a wide range of derivatives with diverse applications in chemistry, biology, and industry .
Properties
IUPAC Name |
4-methylpiperazine-1-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClN2O2S/c1-7-2-4-8(5-3-7)11(6,9)10/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYYZWFHNRVHCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40457579 | |
Record name | 4-methylpiperazine-1-sulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40457579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1688-95-5 | |
Record name | 4-methylpiperazine-1-sulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40457579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methylpiperazine-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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